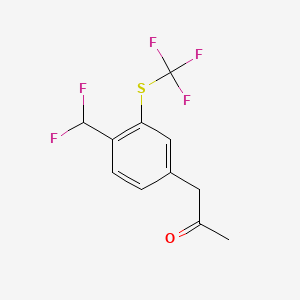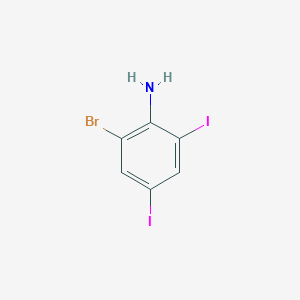
2-Bromo-4,6-diiodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,6-diiodoaniline is an organic compound with the molecular formula C6H3BrI2NH2 It is a derivative of aniline, where the hydrogen atoms at positions 2, 4, and 6 of the benzene ring are substituted by bromine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-diiodoaniline typically involves the iodination and bromination of aniline. One common method includes the reaction of aniline with potassium dichloroiodate in dilute hydrochloric acid to form diiodoaniline, followed by bromination . Another approach involves the direct halogenation of aniline derivatives using appropriate halogenating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where aniline is treated with bromine and iodine under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,6-diiodoaniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in this compound can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed:
Oxidation: Formation of nitroaniline or nitrosoaniline derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
2-Bromo-4,6-diiodoaniline has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of halogenated anilines on biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-diiodoaniline involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of bromine and iodine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and influence the compound’s overall biological activity .
Comparison with Similar Compounds
4-Bromo-2-iodoaniline: Similar structure but with different halogenation pattern.
2-Bromo-4,6-dinitroaniline: Contains nitro groups instead of iodine.
2-Chloro-4,6-diiodoaniline: Chlorine substitution instead of bromine.
Uniqueness: 2-Bromo-4,6-diiodoaniline is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. The presence of both bromine and iodine atoms makes it a valuable compound for various synthetic and research applications, offering different reactivity compared to its analogs.
Properties
Molecular Formula |
C6H4BrI2N |
|---|---|
Molecular Weight |
423.82 g/mol |
IUPAC Name |
2-bromo-4,6-diiodoaniline |
InChI |
InChI=1S/C6H4BrI2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 |
InChI Key |
DQPAGIQDLDKWGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


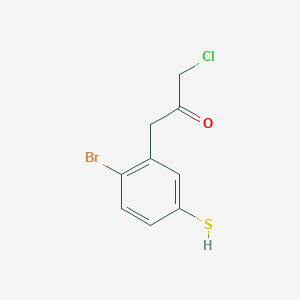
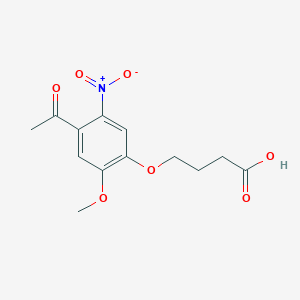
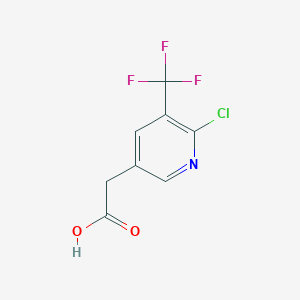

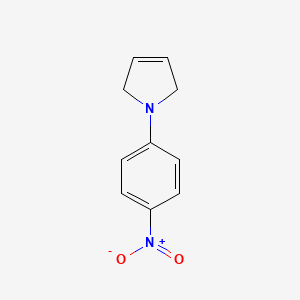

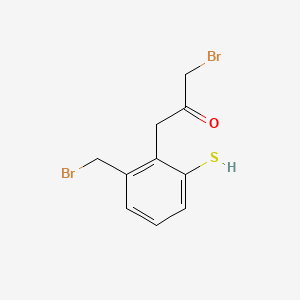
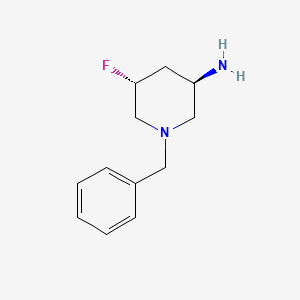
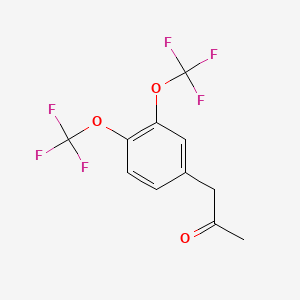
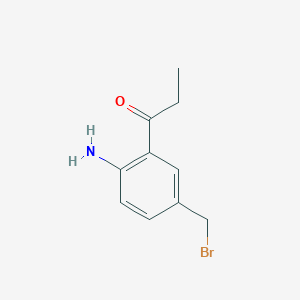
![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14056874.png)
![(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline](/img/structure/B14056879.png)
![4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine](/img/structure/B14056885.png)
